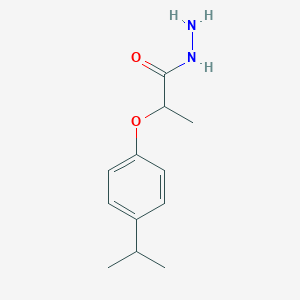

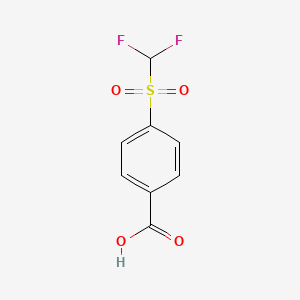

4-(Difluoro-methanesulfonyl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethanesulfonyl)-benzoic acid is a compound that can be associated with the class of sulfonyl-containing aromatic compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of sulfonyl-containing compounds. For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid involves nitration and oxygenation of 4-methylsulfonyl toluene, suggesting that similar methods could potentially be applied to synthesize the difluoromethanesulfonyl analog .

Synthesis Analysis

The synthesis of related sulfonyl compounds often involves multiple steps, including nitration, oxygenation, and the use of strong acids as catalysts.

科学的研究の応用

Reductive Ring-Opening Reactions : 4-(Difluoro-methanesulfonyl)-benzoic acid plays a role in reductive ring-opening reactions. Methanesulfonic acid, a related compound, has been used as an efficient substitute in such reactions, particularly in the reductive ring-opening of O-benzylidene acetals with sodium cyanoborohydride in THF (Zinin et al., 2007).

Groundwater Remediation : In studies related to groundwater remediation, compounds like 4-(Difluoro-methanesulfonyl)-benzoic acid have been investigated for their potential in the degradation of pollutants. For instance, the effectiveness of heat-activated persulfate, which shares similar structural features, on perfluorinated compounds like PFOA and PFOS, has been evaluated for in-situ groundwater remediation (Park et al., 2016).

Antimicrobial Applications : Sulfonamides derived from benzoic acid, similar to 4-(Difluoro-methanesulfonyl)-benzoic acid, have been explored for their antimicrobial properties. These derivatives have shown significant antimicrobial activities, as measured by the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Environmental Impact Studies : The fate of certain herbicides in soil, especially those containing structures similar to 4-(Difluoro-methanesulfonyl)-benzoic acid, has been the subject of environmental impact studies. For example, the degradation of isoxaflutole in soil under various conditions has been investigated, providing insights into environmental behaviors of related compounds (Beltrán et al., 2003).

Pharmaceutical Synthesis : The synthesis and modification of pharmaceutical compounds often involve derivatives of benzoic acid, including 4-(Difluoro-methanesulfonyl)-benzoic acid. For instance, the preparation of specific sulfonamides and sulfonate carboxylic acid derivatives under eco-friendly conditions has been explored, highlighting the compound's relevance in drug synthesis (Almarhoon et al., 2019).

Chemical Synthesis and Catalysis : 4-(Difluoro-methanesulfonyl)-benzoic acid and related compounds are integral in various chemical synthesis processes, such as the sulfonylation of substituted benzenes using different catalysts, showcasing their versatility in chemical reactions (Laidlaw et al., 2002).

Kinetic Studies : Kinetic studies of chemical hydrolysis involving compounds similar to 4-(Difluoro-methanesulfonyl)-benzoic acid have been conducted to understand their behavior under varying pH and temperature conditions, which is crucial for environmental and industrial applications (Beltrán et al., 2000).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(difluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPZRESURWVHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390904 |

Source

|

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoro-methanesulfonyl)-benzoic acid | |

CAS RN |

4837-22-3 |

Source

|

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)